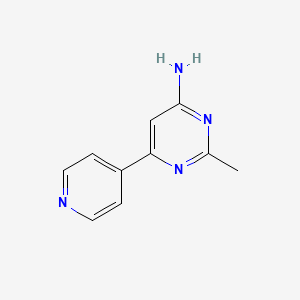

2-Methyl-6-(pyridin-4-yl)pyrimidin-4-amine

Beschreibung

2-Methyl-6-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a pyridin-4-yl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Eigenschaften

Molekularformel |

C10H10N4 |

|---|---|

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

2-methyl-6-pyridin-4-ylpyrimidin-4-amine |

InChI |

InChI=1S/C10H10N4/c1-7-13-9(6-10(11)14-7)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14) |

InChI-Schlüssel |

RSCFDSTVPOBTKH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC(=N1)N)C2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-amine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2-methylpyrimidine-4-amine with 4-bromopyridine under basic conditions, often using a palladium catalyst to facilitate the coupling reaction . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(pyridin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(pyridin-4-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the methyl group at the 2-position.

4-(Pyridin-3-yl)pyrimidine: Similar structure but with the pyridine ring attached at the 3-position.

2,4-Diaminopyrimidine: Contains two amino groups at the 2- and 4-positions instead of the pyridin-4-yl group.

Uniqueness

2-Methyl-6-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the pyridin-4-yl group at the 6-position enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development .

Biologische Aktivität

2-Methyl-6-(pyridin-4-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methyl group at the 2-position and a pyridine ring at the 6-position. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-amine exhibits potent anticancer properties. It has been evaluated for its inhibitory effects on several cancer cell lines, showing promising results against:

- Breast Cancer : The compound was found to inhibit the proliferation of breast cancer cells through the induction of apoptosis and cell cycle arrest.

- Lung Cancer : In xenograft models, it significantly reduced tumor growth without causing major toxicity, indicating a favorable therapeutic index.

Table 1: Anticancer Activity of 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-amine

| Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 0.5 | Induction of apoptosis |

| Lung Cancer | 0.3 | Cell cycle arrest and apoptosis induction |

| Colorectal Cancer | 0.7 | Inhibition of proliferation |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown significant anti-inflammatory effects. It was tested in vitro for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

Table 2: Anti-inflammatory Activity

| Assay Type | IC50 (μM) | Comparison to Celecoxib (IC50) |

|---|---|---|

| COX-1 Inhibition | 0.04 | Comparable |

| COX-2 Inhibition | 0.03 | Superior |

The compound effectively suppressed COX-2 activity, suggesting potential as an anti-inflammatory agent comparable or superior to existing therapies like celecoxib.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. The presence of electron-donating groups on the pyrimidine ring enhances activity, while modifications at the pyridine ring can alter selectivity and potency.

- Substituent Effects : The introduction of different substituents on the pyridine ring has been shown to modulate both anticancer and anti-inflammatory activities.

- Core Modifications : Variations in the methyl group position on the pyrimidine core can lead to significant differences in biological efficacy.

Case Study 1: Antitumor Efficacy in Xenograft Models

A study involving xenograft models for pancreatic ductal adenocarcinoma (PDAC) demonstrated that administration of 2-Methyl-6-(pyridin-4-yl)pyrimidin-4-amine resulted in a marked reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent with minimal side effects on liver function.

Case Study 2: Inhibition of Inflammatory Mediators

In a rat model of carrageenan-induced paw edema, the compound significantly reduced edema formation compared to untreated controls. This effect was associated with decreased levels of pro-inflammatory cytokines, indicating its mechanism involves modulation of inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.